4-Hydroxy-L-threonine

Vue d'ensemble

Description

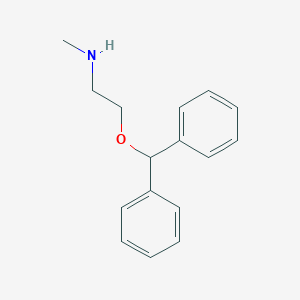

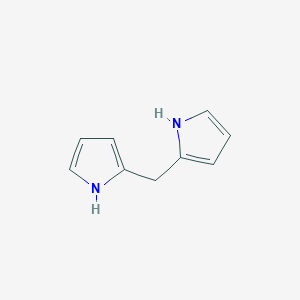

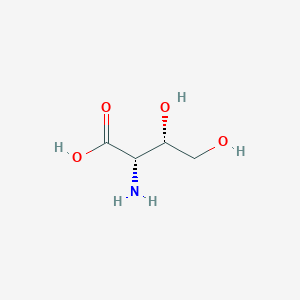

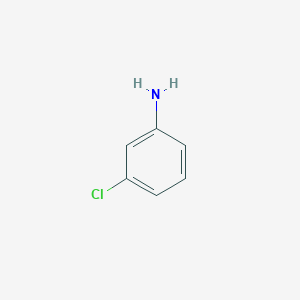

4-Hydroxy-L-threonine is an organic compound with the molecular formula C4H9NO4 . It belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .

Synthesis Analysis

The industrial production of L-threonine is based on direct fermentation with microorganisms such as Escherichia coli, which has the characteristics of low cost and high productivity . In order to elucidate the key metabolic features of the synthesis pathway of Thr in E. coli, studies have been carried out on an L-threonine over-producing strain .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-L-threonine consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 135.119 Da and the monoisotopic mass is 135.053162 Da .

Chemical Reactions Analysis

4-Hydroxy-L-threonine is involved in a reaction where O-Phospho-4-hydroxy-L-threonine and water yield 4-Hydroxy-L-threonine and Orthophosphate . This reaction is catalyzed by the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase .

Physical And Chemical Properties Analysis

4-Hydroxy-L-threonine has a density of 1.5±0.1 g/cm3, a boiling point of 472.9±45.0 °C at 760 mmHg, and a flash point of 239.8±28.7 °C . It has 5 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .

Applications De Recherche Scientifique

Protein Engineering

Scientific Field

This application falls under the field of Biochemistry , specifically Protein Engineering .

Application Summary

4-Hydroxy-L-threonine is used in the reprogramming of natural proteins using unnatural amino acids. This process has gained significant attention in protein engineering and drug discovery as it allows the evolution of proteins with enhanced stability and activity .

Methods of Application

The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .

Results or Outcomes

Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .

Vitamin B6 Biosynthesis

Scientific Field

This application is in the field of Microbiology and Biochemistry , specifically in the biosynthesis of Vitamin B6 .

Application Summary

4-Hydroxy-L-threonine is implicated in the biosynthesis of vitamin B6. This observation constitutes the first direct evidence in support of the view that 4-hydroxy-L-threonine is implicated in the biosynthesis of vitamin B6 .

Methods of Application

The growth response to 4-hydroxy-L-threonine of Escherichia coli mutants blocked in vitamin B6 biosynthesis was studied .

Results or Outcomes

The growth response to 4-hydroxy-L-threonine of Escherichia coli mutants blocked in vitamin B6 biosynthesis was positive. This observation constitutes the first direct evidence in support of the view that 4-hydroxy-L-threonine is implicated in the biosynthesis of vitamin B6 .

Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids

Scientific Field

This application is in the field of Applied Microbiology and Biotechnology .

Application Summary

Threonine aldolases, which can use 4-Hydroxy-L-threonine as a substrate, are used in the synthesis of non-proteinogenic β-hydroxy-α-amino acids . These chiral β-hydroxy-α-amino acid products are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative .

Methods of Application

Threonine aldolases catalyze the formation of carbon–carbon bonds, leading to stereochemically pure chiral products . They accept a broad range of aromatic and aliphatic acceptor aldehydes as substrates .

Results or Outcomes

The use of threonine aldolases has enabled an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . This has opened up new possibilities in synthetic organic chemistry, particularly in the production of pharmaceuticals .

Enhanced Catalytic Efficiency Towards L-Threo-4-Methylsulfonylphenylserine

Scientific Field

This application is in the field of Industrial Biotechnology .

Application Summary

4-Hydroxy-L-threonine is used in the engineering of L-threonine aldolase from Pseudomonas putida for enhanced catalytic efficiency towards L-threo-4-methylsulfonylphenylserine . This compound is a key precursor for the production of antibiotics, thiamphenicol and florfenicol .

Methods of Application

A directed evolution coupling high-throughput screening method was developed to screen more efficient L-threonine aldolase mutants based on their aldol condensation activity .

Results or Outcomes

The engineered L-threonine aldolase mutant catalyzed L-threo-4-methylsulfonylphenylserine with a 72% conversion and 86% diastereoselectivity, representing 2.3-fold and 5.1-fold improvements relative to the wild-type .

Synthesis of Multifunctional Chiral β-Hydroxy-α-Amino Acids

Application Summary

Threonine aldolases, which can use 4-Hydroxy-L-threonine as a substrate, are used in the synthesis of multifunctional chiral β-hydroxy-α-amino acids . These compounds are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative .

Results or Outcomes

Production of β-Hydroxy-α-Amino Acids

Application Summary

L-threonine transaldolases (LTTAs), which can use 4-Hydroxy-L-threonine as a substrate, are used in the enantioselective synthesis of β-hydroxy-α-amino acids . These compounds have often found widespread applications in bioorganic chemistry, medicinal chemistry, and biomaterial science .

Methods of Application

LTTAs catalyze the reversible aldol condensation reaction of glycine and aldehydes to form β-hydroxy-α-amino acids in a single step . They offer controlled stereochemistry at C α and C β positions .

Results or Outcomes

The development of LTTAs that incorporate various aldehyde acceptors to generate structurally diverse β-hydroxy-α-amino acids has been reviewed . This has highlighted areas for future developments .

Orientations Futures

Supplementing trans-4-hydroxy-L-threonine or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUARFQOCGDRK-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176167 | |

| Record name | Hydroxythreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-L-threonine | |

CAS RN |

21768-45-6 | |

| Record name | 4-Hydroxy-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21768-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxythreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxythreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)

![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)